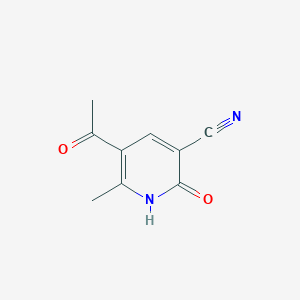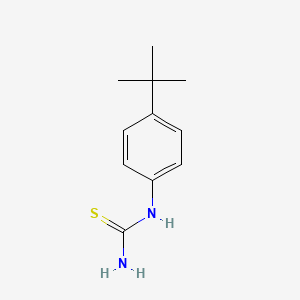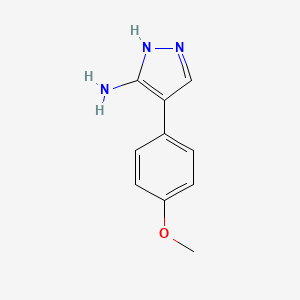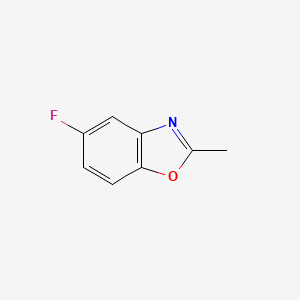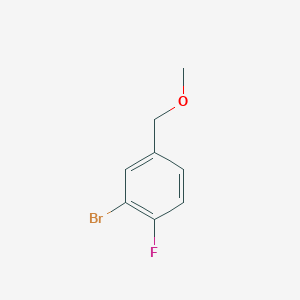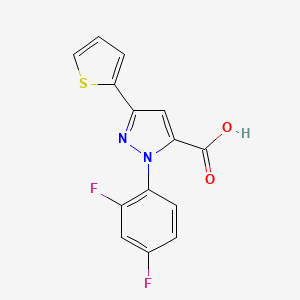
Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate
説明
Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The pyridine moiety is a common structural motif found in many biologically active molecules, and its derivatives often exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in several studies. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a useful scaffold for creating highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles . Another study describes the synthesis of Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, from L-aspartic acid, which involves selective methylation, Boc-protection, acylation, reduction, and oxidation steps . These methods highlight the versatility of pyridine derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been extensively studied. For example, the structural features of a pyridine-containing compound were determined using single-crystal X-ray diffraction and FT-IR spectroscopy, with theoretical calculations carried out using Hartree-Fock (HF) and Density Functional Theory (DFT) methods . These studies provide valuable insights into the bond lengths, bond angles, torsion angles, and vibrational frequencies of such compounds, which are crucial for understanding their chemical behavior.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. The reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene, for instance, yields methyl 3-acyl-4-cyano-5-(dicyanomethylene)-2-hydroxy-2,5-dihydro-1H-pyrrole-2-carboxylates, which can form supramolecular structures with one-dimensional channels suitable for the inclusion of large organic and bioorganic molecules . This demonstrates the reactivity of pyridine derivatives and their potential for forming complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. A study on the physical and structural properties of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, which are closely related to the compound of interest, provides insights into their crystal structures, bond lengths, and angles, as well as the importance of hydrogen bonding to their solubility and stability9. Additionally, the antimicrobial evaluation of methyl pyridyl-2,4-dioxobutanoates and derived ring systems indicates that these compounds exhibit significant activity against various bacterial strains, showcasing their potential as bioactive molecules .
科学的研究の応用
Antimicrobial Activity Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate and its derivatives have been investigated for antimicrobial properties. A study by Elzahhar et al. (2015) synthesized compounds derived from methyl pyridyl-2,4-dioxobutanoates that demonstrated significant activity against various bacterial strains like P. aeruginosa, E. coli, S. aureus, and B. subtilis, as well as moderate antifungal activity [Elzahhar, Soliman, El‐Hawash, Ragab, Youssef, & Wahab, 2015].
Metabolic Studies Research dating back to 1957 by Bernhard et al. explored the metabolism of compounds similar to methyl 2,4-dioxo-4-pyridin-3-ylbutanoate, studying their transformation and oxidation in the body. These studies provide insights into the metabolic pathways and possible applications of these compounds in medical research [Bernhard, Just, Lutz, & Vuilleumier, 1957].
Cognitive Enhancement Properties Lin et al. (1997) investigated a related compound, ABT-089, a 3-pyridyl ether nicotinic acetylcholine receptor ligand, which demonstrated positive effects in models of cognitive enhancement. This suggests potential applications of methyl 2,4-dioxo-4-pyridin-3-ylbutanoate derivatives in treating cognitive disorders [Lin et al., 1997].
Chemical Transformations and Applications Additional research has focused on the chemical transformations and applications of methyl 2,4-dioxo-4-pyridin-3-ylbutanoate in various chemical syntheses and reactions. For example, Sheverdov et al. (2017) explored its reaction with tetracyanoethylene, demonstrating its utility in forming complex structures that can include large organic and bioorganic molecules [Sheverdov, Mar'yasov, Davydova, Nasakin, Dorovatovskii, & Khrustalev, 2017].
Catalytic Applications Research into catalytic applications of related pyridine compounds has also been conducted. For example, Yu et al. (2013) examined bis(arylimidazol-2-ylidene)pyridine cobalt complexes, showcasing their potential in catalytic hydrogenation activities, which could imply similar catalytic applications for methyl 2,4-dioxo-4-pyridin-3-ylbutanoate derivatives [Yu, Darmon, Milsmann, Margulieux, Stieber, DeBeer, & Chirik, 2013].
Safety And Hazards
The safety information for “Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
methyl 2,4-dioxo-4-pyridin-3-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-15-10(14)9(13)5-8(12)7-3-2-4-11-6-7/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKSBIHJNITCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377974 | |
| Record name | methyl 2,4-dioxo-4-pyridin-3-ylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate | |
CAS RN |
23424-36-4 | |
| Record name | methyl 2,4-dioxo-4-pyridin-3-ylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,4-dioxo-4-(pyridin-3-yl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)
![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)

